molecular formula C29H33ClN4O5S2 B6526505 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135140-44-1

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No. B6526505
CAS RN: 1135140-44-1
M. Wt: 617.2 g/mol
InChI Key: CPYCFWGBOBZXET-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a benzothiazole ring, and a benzamide group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The indole and benzothiazole rings, as well as the amide and sulfonyl groups, could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the sulfonyl and amide groups could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Compounds containing indole, benzothiazole, and benzamide groups are often involved in interactions with proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are often determined through laboratory testing .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2.ClH/c1-31(2)15-7-16-32(29-30-23-18-25(37-3)26(38-4)19-27(23)39-29)28(34)21-10-12-22(13-11-21)40(35,36)33-17-14-20-8-5-6-9-24(20)33;/h5-6,8-13,18-19H,7,14-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCFWGBOBZXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride

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